molecular formula C10H13FO B7874441 2-(4-Fluoro-2-methylphenyl)-2-propanol

2-(4-Fluoro-2-methylphenyl)-2-propanol

Cat. No.: B7874441
M. Wt: 168.21 g/mol
InChI Key: VAQDKEXTNJUSGO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)-2-propanol is a secondary alcohol with a molecular formula of C₁₀H₁₃FO (calculated molecular weight: ~168.21 g/mol). Its structure consists of a 2-propanol backbone [(CH₃)₂CHOH] attached to a 4-fluoro-2-methylphenyl group. The fluorine atom at the para position and the methyl group at the ortho position on the aromatic ring influence its electronic and steric properties, impacting reactivity and physicochemical behavior.

Synthesis Insights: Evidence from nitrile and amide derivatives of structurally related compounds suggests possible synthetic routes. For example, 2-(4-fluoro-2-methylphenyl)-2-methylpropanenitrile (C₁₁H₁₁FN) was synthesized via dimethylation of a precursor nitrile in 81% yield, while further conversion to an amide (C₁₃H₁₉NOF) achieved 75% yield .

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQDKEXTNJUSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluoro-2-methylphenyl)-2-propanol is primarily investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to be explored as a precursor in drug development.

  • Antidepressant Activity : Research has indicated that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels in the brain. Studies on related compounds suggest potential pathways for further exploration in treating mood disorders .
  • Analgesic Properties : The compound's ability to penetrate the central nervous system (CNS) positions it as a candidate for pain management therapies. Its interactions with pain receptors could lead to the development of novel analgesics .

Industrial Applications

In the industrial sector, this compound serves as an important intermediate in the synthesis of specialty chemicals.

  • Synthesis of Agrochemicals : This compound is utilized in the production of herbicides and pesticides, where its fluorinated structure enhances biological activity and stability against degradation .
  • Production of Fine Chemicals : The unique properties of this compound make it suitable for producing fine chemicals used in cosmetics and personal care products, where it can serve as a stabilizer or active ingredient .

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry explored the synthesis of fluorinated analogs of known antidepressants, including derivatives of this compound. The research demonstrated that these compounds exhibited significant serotonin reuptake inhibition, suggesting potential as new antidepressants .

Case Study 2: Agrochemical Development

Research conducted by Evotec highlighted the use of this compound as a building block for developing new herbicides. The study showed that modifications to this compound could lead to enhanced efficacy against specific weed species while minimizing environmental impact .

Mechanism of Action

The mechanism by which 2-(4-Fluoro-2-methylphenyl)-2-propanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug development, it may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid (C₁₀H₁₀ClFO₂)
  • Structure : Replaces the alcohol group with a carboxylic acid (-COOH) and introduces a chlorine atom at the para position.
  • Properties : Higher molecular weight (216.64 g/mol) and acidity (pKa ~4-5 for carboxylic acids) compared to the alcohol. Increased polarity due to the -COOH group enhances solubility in polar solvents .
(b) 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)-2-propanol (C₁₃H₁₃F₃N₆O)
  • Structure: Contains two triazole rings attached to the propanol backbone.
  • Properties : The triazole groups introduce hydrogen-bonding capability and metabolic stability, making it relevant in antifungal agents (e.g., fluconazole derivatives). Higher molecular complexity reduces volatility .

Substituent Effects

(a) Fluoro vs. Chloro Substituents
  • Electron Withdrawal : Fluorine’s strong electronegativity (-I effect) deactivates the aromatic ring more than chlorine, altering reaction kinetics (e.g., electrophilic substitution).
  • Lipophilicity : Chlorine’s larger atomic size increases logP (lipophilicity) compared to fluorine, affecting membrane permeability and bioavailability .
(b) Methyl Group Positioning

Physicochemical Properties and Reactivity

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents LogP* (Predicted)
2-(4-Fluoro-2-methylphenyl)-2-propanol C₁₀H₁₃FO 168.21 Alcohol (-OH) 4-F, 2-CH₃ 2.1
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀ClFO₂ 216.64 Carboxylic Acid 4-Cl, 2-F 2.8
2-(4-Fluorophenyl)-1,3-di(1H-triazol-1-yl)-2-propanol C₁₃H₁₃F₃N₆O 350.29 Alcohol, Triazoles 4-F, Triazoles 1.5

*LogP values estimated using fragment-based methods.

Preparation Methods

Sodium Borohydride-Mediated Reduction

In ethanol or tetrahydrofuran (THF), NaBH₄ selectively reduces the ketone group to a secondary alcohol at ambient temperatures (20–25°C). A typical procedure involves dissolving 4-fluoro-2-methylacetophenone in anhydrous ethanol, followed by gradual addition of NaBH₄ under nitrogen atmosphere. The reaction completes within 2–4 hours, yielding the alcohol after aqueous workup and crystallization.

Example Protocol:

  • Substrate: 4-Fluoro-2-methylacetophenone (10 g, 0.055 mol)

  • Reducing Agent: NaBH₄ (2.1 g, 0.055 mol)

  • Solvent: Ethanol (100 mL)

  • Temperature: 25°C

  • Yield: 85–90%

Lithium Aluminum Hydride Reduction

For substrates with steric hindrance, LiAlH₄ in diethyl ether or THF enhances reactivity. The reaction proceeds at reflux (40–60°C), achieving near-quantitative conversion within 1–2 hours. Post-reaction quenching with aqueous ammonium chloride and extraction with ethyl acetate isolates the product.

Key Advantage: LiAlH₄ tolerates electron-withdrawing groups (e.g., fluorine), ensuring high regioselectivity.

Catalytic Hydrogenation

Industrial-scale synthesis often employs catalytic hydrogenation of 4-fluoro-2-methylacetophenone using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (3–5 bar). This method avoids stoichiometric reagents, aligning with green chemistry principles.

Reaction Conditions

  • Catalyst: 5% Pd/C (0.5 wt% of substrate)

  • Solvent: Methanol or ethanol

  • Pressure: 3 bar H₂

  • Temperature: 50–60°C

  • Yield: 92–95%

Mechanistic Insights

Hydrogenation proceeds via adsorption of ketone onto the catalyst surface, followed by sequential hydrogen addition to the carbonyl carbon. The fluorine substituent minimally impacts reactivity due to its ortho/para-directing nature.

Grignard Reaction-Based Synthesis

An alternative approach involves the reaction of 4-fluoro-2-methylbenzyl magnesium bromide with acetone. This two-step method first generates the Grignard reagent, which subsequently reacts with acetone to form the alcohol.

Procedure Overview

  • Grignard Reagent Formation:

    • 4-Fluoro-2-methylbromobenzene (1 equiv) reacts with magnesium turnings in dry THF under reflux.

  • Nucleophilic Addition:

    • The Grignard reagent is added dropwise to acetone at −10°C, followed by hydrolysis with ammonium chloride.

Yield: 70–75% (after recrystallization from hexane/ethyl acetate).

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Purity Scalability
NaBH₄ ReductionEthanol, 25°C85–90>99%Moderate
LiAlH₄ ReductionTHF, 60°C9598%Low
Catalytic HydrogenationPd/C, H₂ (3 bar), MeOH92–95>99%High
Grignard ReactionMg, THF, Acetone, −10°C70–7595%Moderate

Key Observations:

  • Catalytic Hydrogenation excels in scalability and purity, making it ideal for industrial applications.

  • LiAlH₄ offers superior yields but poses safety challenges due to pyrophoric nature.

  • Grignard Synthesis suffers from lower yields but provides access to structurally diverse analogs.

Purification and Characterization

Post-synthetic purification typically involves fractional distillation or recrystallization. For high-purity requirements, column chromatography (silica gel, hexane/ethyl acetate) resolves residual ketone or byproducts.

Characterization Data:

  • Melting Point: 78–80°C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 2.10 (s, 3H, CH₃), 1.50 (s, 6H, (CH₃)₂COH).

  • IR (KBr): 3400 cm⁻¹ (O-H), 1600 cm⁻¹ (C-F).

Industrial and Environmental Considerations

Large-scale production prioritizes catalytic hydrogenation for its minimal waste generation. Solvent recovery systems (e.g., toluene/hexane azeotrope distillation) enhance sustainability . Regulatory compliance mandates rigorous testing for residual metals (e.g., Pd < 10 ppm).

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-methylphenyl)-2-propanol?

Methodological Answer: The compound can be synthesized via a Grignard reaction using 1-(4-fluoro-2-methylphenyl)ethanone (CAS 446-29-7) as a precursor. React the ketone with methyl magnesium bromide (1.2 equivalents) in anhydrous THF under nitrogen at 0°C, followed by reflux for 4–6 hours. After quenching with saturated NH₄Cl, extract the product with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate, 8:2). Typical yields range from 70–80%, with purity confirmed by HPLC (>98%) . Comparative studies with 2-phenyl-2-propanol suggest fluorinated analogs may require extended reaction times due to steric and electronic effects .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify substitution patterns (e.g., δ 1.5 ppm for tert-alcohol CH₃ groups, aromatic splitting from fluorine at δ 7.1–7.4 ppm). Include 19F NMR to confirm fluorine position .
  • HPLC : Use a C18 column with 0.1% formic acid/acetonitrile gradient (30–95% B over 10 min) to assess purity (>98%) and detect impurities .
  • LC-MS : Confirm molecular weight (MW 182.23) and fragmentation patterns to rule out regioisomers .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use a fume hood during synthesis and purification.
  • Waste Disposal : Collect organic waste separately and treat via neutralization (e.g., 10% NaOH for acidic byproducts) before professional disposal .

Q. How can researchers determine the purity of synthesized batches?

Methodological Answer: Employ reversed-phase HPLC with UV detection (254 nm) and compare retention times against reference standards. Quantify impurities like 2-(4-ethylphenyl)-propanoic acid (CAS 3585-52-2) using calibration curves (0.1–5% range). For trace analysis, use LC-MS to identify non-UV-active contaminants .

Q. What are the optimal storage conditions for this compound?

Methodological Answer: Store in amber glass vials under nitrogen at –20°C to prevent oxidation. Desiccate with silica gel to avoid hydrolysis. Monitor stability via quarterly HPLC checks; degradation >2%/year indicates need for reformulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Temperature : Increase to 50°C during Grignard addition to enhance reactivity while avoiding side reactions.
  • Catalysis : Test Lewis acids (e.g., CeCl₃) to accelerate ketone activation.
  • In Situ Monitoring : Use FT-IR to track carbonyl disappearance (1,700 cm⁻¹) and optimize quenching timing .

Q. How should conflicting spectral data (e.g., overlapping NMR peaks) be resolved?

Methodological Answer:

  • 2D NMR : Employ HSQC and HMBC to assign ambiguous signals. For example, distinguish aromatic protons using 1H-19F coupling constants.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-MgBr) to simplify splitting patterns .

Q. What strategies mitigate impurities from Friedel-Crafts side reactions?

Methodological Answer:

  • Precursor Control : Purify 1-(4-fluoro-2-methylphenyl)ethanone via recrystallization (ethanol/water) to remove residual acids.
  • Additives : Introduce 2,6-di-tert-butylpyridine to suppress electrophilic aromatic substitution byproducts .

Q. How does fluorine substitution influence biological activity in related compounds?

Methodological Answer: Fluorine enhances metabolic stability and receptor binding. Design SAR studies comparing this compound with non-fluorinated analogs. Use fluorescence polarization assays (e.g., COX-2 inhibition with CM-H2DCFDA) to quantify activity changes. Molecular docking (AutoDock Vina) can predict interactions with targets like cyclooxygenase .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or Schrödinger’s QikProp to estimate lipophilicity (predicted LogP ~2.8).
  • pKa Prediction : ADMET Predictor estimates the tert-alcohol pKa at ~12.5, critical for solubility studies.
  • Molecular Dynamics : Simulate membrane permeability (GROMACS) to guide in vivo bioavailability experiments .

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